molecular formula C24H30FN3O2S B2880480 N-(4-fluorophenyl)-4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxamide CAS No. 1235235-83-2

N-(4-fluorophenyl)-4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxamide

Cat. No. B2880480
CAS RN: 1235235-83-2
M. Wt: 443.58
InChI Key: VHVDPKVZTNNQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C24H30FN3O2S and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Target Identification and Drug Development

  • Molecular Agonists and Antagonists Development : Compounds similar to "N-(4-fluorophenyl)-4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxamide" have been explored as potential molecular agonists and antagonists, leading to the discovery of new therapeutic agents. For example, the identification of novel small molecule motilin receptor agonists for gastrointestinal disorders showcases the approach to drug development using such compounds (Westaway et al., 2009).

  • Cancer Therapy : The exploration of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the role of structurally similar compounds in developing treatments for cancer by targeting specific pathways (Schroeder et al., 2009).

  • Anti-Inflammatory Agents : Research into ibuprofen analogs, such as the synthesis and evaluation of N-hydroxy methyl derivatives, emphasizes the ongoing efforts to enhance anti-inflammatory activity through chemical modifications, a strategy that may extend to compounds with similar structures (Rajasekaran et al., 1999).

Chemical and Biological Mechanisms

  • Metabolism and Disposition Studies : Investigations into the disposition and metabolism of related compounds, such as SB-649868, provide insights into their biotransformation and the identification of metabolic pathways, crucial for understanding their pharmacokinetics and dynamics (Renzulli et al., 2011).

  • Neurokinin-1 Receptor Antagonists : The study of casopitant as a neurokinin-1 (NK1) receptor antagonist, developed for nausea and vomiting prevention, showcases the application of these compounds in elucidating receptor interactions and therapeutic potential (Miraglia et al., 2010).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2S/c1-17(2)31-22-9-3-18(4-10-22)15-23(29)26-16-19-11-13-28(14-12-19)24(30)27-21-7-5-20(25)6-8-21/h3-10,17,19H,11-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVDPKVZTNNQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxamide

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